Amylmetacresol

Catalog No.
S518845
CAS No.
1300-94-3
M.F
C12H18O
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amylmetacresol

CAS Number

1300-94-3

Product Name

Amylmetacresol

IUPAC Name

5-methyl-2-pentylphenol

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C12H18O/c1-3-4-5-6-11-8-7-10(2)9-12(11)13/h7-9,13H,3-6H2,1-2H3

InChI Key

CKGWFZQGEQJZIL-UHFFFAOYSA-N

SMILES

CCCCCC1=C(C=C(C=C1)C)O

Solubility

not soluble

Synonyms

Amylmetacresol

Canonical SMILES

CCCCCC1=C(C=C(C=C1)C)O

Description

The exact mass of the compound Amylmetacresol is 178.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Cresols - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antimicrobial Agent

  • One of the primary applications of amylmetacresol in research is as a broad-spectrum antimicrobial agent. Studies have shown its effectiveness against bacteria, fungi, and viruses []. This makes it a valuable tool for researchers in various fields, including microbiology, cell culture, and virology.

For instance, amylmetacresol is often incorporated into cell culture media at low concentrations to prevent microbial contamination.

Preservative

  • Due to its antimicrobial properties, amylmetacresol is also used as a preservative in various biological samples and research materials. This helps to prevent the growth of microorganisms that could degrade or alter the sample over time.

Research on Analgesic Properties

  • Some research has investigated the potential analgesic (pain-relieving) properties of amylmetacresol. Studies suggest that it might contribute to the numbing effect of certain throat lozenges. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Amylmetacresol, also known as 5-methyl-2-pentylphenol, is a phenolic compound characterized by its antibacterial and antiviral properties. It is primarily used in throat lozenges to alleviate symptoms associated with sore throat and minor infections of the mouth and throat. This compound is derived from m-cresol, with a pentyl group attached at the sixth position, resulting in a molecular formula of C12H18OC_{12}H_{18}O and a molecular weight of approximately 178.27 g/mol .

The exact mechanism by which Amylmetacresol combats infections is not fully understood, but it likely involves a combination of effects []:

  • Antibacterial and antiviral activity: The structure of Amylmetacresol disrupts the cell membrane of bacteria and viruses, leading to their death [].
  • Local anesthetic effect: Amylmetacresol might block sodium channels in a similar way to local anesthetics, offering temporary pain relief in the throat [].

While generally safe for topical use in lozenges, ingesting large amounts of Amylmetacresol can be toxic []. It can cause irritation of the mouth and throat, nausea, vomiting, and diarrhea [].

Safety Precautions:

  • Follow recommended dosage instructions on lozenges containing Amylmetacresol.
  • Keep lozenges out of reach of children.
  • Seek medical attention in case of accidental ingestion.
Typical of phenolic compounds. It can participate in oxidation reactions, leading to the formation of carboxylic acids. The compound also exhibits a tendency to undergo glucuronidation, a process that enhances its solubility and facilitates its excretion via the kidneys . Its structural characteristics allow it to interact with other compounds, potentially forming complexes that enhance its therapeutic effects.

The biological activity of amylmetacresol is multifaceted. It acts as an antibacterial agent by disrupting bacterial cell membranes and inhibiting their growth. Additionally, it possesses antiviral properties, demonstrated by its effectiveness against enveloped viruses such as respiratory syncytial virus and influenza A . The mechanism of action is believed to involve denaturation of viral proteins and disruption of lipid membranes, although the exact pathways remain partially understood . Furthermore, amylmetacresol blocks voltage-gated sodium channels in a manner similar to local anesthetics, contributing to its analgesic effects .

Amylmetacresol can be synthesized through several methods, with one common approach being the alkylation of m-cresol using pentyl halides. The reaction typically involves:

  • Starting Material: m-cresol.
  • Reagents: Pentyl bromide or iodide in the presence of a base (such as potassium carbonate).
  • Conditions: Heating under reflux conditions to facilitate the nucleophilic substitution reaction.

This method yields amylmetacresol as a product while producing byproducts that may require purification .

The primary application of amylmetacresol is in pharmaceutical formulations, particularly in throat lozenges like Strepsils and Cēpacol. These lozenges are designed to relieve symptoms of sore throat and minor mouth infections by providing localized relief through both antibacterial and anesthetic effects . Additionally, it has been explored for use in formulations targeting respiratory infections due to its virucidal properties.

Amylmetacresol shares structural similarities with several other compounds that also possess antibacterial or antiviral properties. Below is a comparison highlighting its uniqueness:

CompoundStructureProperties
Amylmetacresol5-methyl-2-pentylphenolAntibacterial, antiviral
6-amyl-m-cresolm-cresol with an amyl groupSimilar antibacterial properties
6-pentyl-m-cresolm-cresol with a pentyl groupAntibacterial but less commonly used
Dichlorobenzyl alcoholAromatic compoundCommonly used antiseptic; enhances efficacy when combined with amylmetacresol

While all these compounds exhibit antimicrobial activity, amylmetacresol's unique structure allows it to function effectively as both an antiseptic and local anesthetic agent, making it particularly valuable in throat lozenge formulations .

Amylmetacresol, chemically known as 5-methyl-2-pentylphenol, has been synthesized through various historical methodologies, with Friedel-Crafts alkylation representing one of the earliest and most fundamental approaches [1] [2]. The Friedel-Crafts alkylation mechanism involves the electrophilic aromatic substitution of meta-cresol with alkylating agents, where a carbocation intermediate is generated through the interaction of alkyl halides with Lewis acid catalysts [3] [4].

Traditional Friedel-Crafts alkylation synthesis of amylmetacresol typically employs meta-cresol as the aromatic substrate and pentyl halides as the alkylating agent . The reaction mechanism proceeds through the formation of a pentyl carbocation intermediate when pentyl chloride or bromide reacts with aluminum chloride (AlCl₃) catalyst. The Lewis acid coordinates to the halogen atom, facilitating heterolytic cleavage of the carbon-halogen bond and generating the electrophilic carbocation species [3] [6].

The classical synthesis conditions for Friedel-Crafts alkylation of meta-cresol require stoichiometric or super-stoichiometric amounts of Lewis acid catalyst, typically operating at elevated temperatures ranging from 50°C to 120°C [6] [7]. The reaction mechanism involves initial coordination of the Lewis acid to the halogen atom, followed by carbocation formation and subsequent electrophilic attack on the meta-cresol ring system at the ortho position relative to the hydroxyl group due to its activating nature [4] [8].

Historical catalytic hydrogenation approaches have also been documented for amylmetacresol synthesis, particularly involving the reduction of corresponding ketone intermediates. The synthesis pathway commonly involves 2'-hydroxy-4'-methylvalerophenone as the precursor compound, which undergoes catalytic hydrogenation using transition metal catalysts [9]. Traditional hydrogenation conditions employed heterogeneous catalysts such as palladium on activated carbon, operating under hydrogen pressure conditions ranging from 0.5 to 1.0 atmosphere at temperatures between 40°C and 80°C [9].

A significant limitation of traditional Friedel-Crafts alkylation is the propensity for carbocation rearrangements, particularly when primary alkyl halides are employed. The pentyl carbocation can undergo hydride or alkyl shifts to form more stable tertiary or secondary carbocations, leading to the formation of undesired isomeric products [3] [10]. This rearrangement phenomenon necessitates careful selection of alkylating agents and reaction conditions to minimize side product formation.

The classical approach also suffers from environmental concerns due to the requirement for large quantities of Lewis acid catalysts and the generation of substantial amounts of salt byproducts. Additionally, the use of toxic alkyl halides and the formation of hydrogen chloride as a byproduct present handling and disposal challenges [7]. These limitations have driven the development of more environmentally benign synthetic methodologies in recent decades.

Modern Catalytic Systems: Palladium-Based Hydrogenation Protocols

Contemporary synthetic approaches to amylmetacresol have increasingly focused on palladium-based catalytic hydrogenation systems, which offer superior selectivity and milder reaction conditions compared to traditional methods [9] [11]. Modern palladium catalysis systems utilize supported palladium catalysts, typically palladium on activated carbon (Pd/C), which provide enhanced catalytic activity through increased surface area and improved dispersion of active metal sites [12] [13].

The modern synthesis protocol documented in patent literature describes a highly efficient palladium-catalyzed hydrogenation process for amylmetacresol production [9]. The reaction employs 5% palladium on activated carbon (Johnson Matthey type 394) as the heterogeneous catalyst, with citric acid serving as an acidic additive to enhance reaction selectivity. The process operates under relatively mild conditions with hydrogen pressure of 0.7 bar (equivalent to 525 Torr) and temperature maintained at 12.5°C [9].

The substrate for this modern catalytic system is 2'-hydroxy-4'-methylvalerophenone, which undergoes selective carbonyl reduction to produce amylmetacresol. The reaction mechanism involves hydrogen activation on the palladium surface, followed by transfer of activated hydrogen atoms to the carbonyl group of the substrate. The presence of citric acid serves multiple functions, including pH control and potential complexation with the substrate to enhance selectivity [9].

Reaction kinetics studies indicate that the hydrogenation process follows first-order kinetics with respect to both hydrogen concentration and substrate concentration [14]. The palladium particle size significantly influences catalytic activity, with optimal performance observed for particles in the 3-5 nanometer range. Smaller particles provide higher turnover frequencies, while larger particles offer enhanced space-time yields [11].

Modern palladium catalysis systems employ isopropanol as the preferred solvent medium, which offers several advantages including substrate solubility, product miscibility, and compatibility with the catalytic system [9]. The solvent choice influences both the reaction rate and selectivity, with protic solvents generally favoring the desired reduction pathway while minimizing side reactions such as aromatic ring hydrogenation.

Advanced palladium catalyst preparation methods have been developed to optimize catalytic performance. The polyol method produces highly dispersed palladium nanoparticles with narrow size distributions, resulting in enhanced catalytic activity and stability [11]. Temperature-programmed reduction studies reveal that the optimal reduction temperature for catalyst pretreatment ranges from 300°C to 400°C, balancing palladium dispersion with support integrity [13].

The selectivity of modern palladium-based systems significantly exceeds that of traditional methods, with reported selectivities exceeding 95% for the desired amylmetacresol product [9]. Side reactions, including aromatic ring hydrogenation and over-reduction, are effectively suppressed through careful control of reaction conditions and catalyst composition. The use of poisoning agents or promoters can further enhance selectivity by modifying the electronic properties of the palladium active sites.

Process Intensification: Solvent Selection, Temperature, and Pressure Optimization

Process intensification strategies for amylmetacresol synthesis focus on optimizing reaction conditions to maximize yield, selectivity, and process efficiency while minimizing environmental impact [15] [16]. Solvent selection plays a critical role in determining reaction outcomes, with systematic screening approaches identifying optimal solvent systems for specific synthetic pathways [17].

Comprehensive solvent optimization studies employ design of experiments (DoE) methodologies to systematically evaluate solvent effects on reaction performance [17]. The solvent selection process considers multiple parameters including polarity, protic/aprotic nature, dielectric constant, and hydrogen bonding capacity. For amylmetacresol synthesis, alcoholic solvents, particularly isopropanol and ethanol, have been identified as optimal choices due to their ability to solubilize both reactants and products while maintaining compatibility with catalytic systems [9] [18].

Temperature optimization studies reveal complex relationships between reaction temperature and product distribution. For palladium-catalyzed hydrogenation, optimal temperatures typically range from 10°C to 50°C, with lower temperatures favoring selectivity while higher temperatures enhance reaction rates [9] [19]. The temperature-selectivity relationship follows Arrhenius behavior, with activation energies for desired and undesired pathways determining the optimal operating window.

Statistical analysis of temperature effects using response surface methodology demonstrates that temperature interacts synergistically with other process parameters, particularly solvent composition and pressure [18]. The optimal temperature for amylmetacresol synthesis varies with solvent ethanol content, increasing from 37°C in aqueous systems to 43.5°C in 50% ethanol solutions [18].

Pressure optimization focuses primarily on hydrogen pressure in catalytic hydrogenation systems. Modern protocols operate at reduced pressures compared to traditional methods, with optimal hydrogen pressures ranging from 0.5 to 1.0 bar [9]. Lower pressures reduce equipment costs and safety concerns while maintaining acceptable reaction rates through enhanced catalyst activity and improved mass transfer.

The relationship between pressure and reaction rate follows Langmuir-Hinshelwood kinetics, with hydrogen adsorption on the catalyst surface being the rate-determining step at low pressures. Higher pressures can lead to competitive adsorption of products and solvents, potentially reducing catalytic efficiency [14]. The optimal pressure window balances reaction rate considerations with selectivity requirements and process economics.

Solvent mixture optimization employs multivariate statistical techniques to identify optimal compositions. For phenolic compound extraction and synthesis, ethanol-water mixtures demonstrate superior performance compared to single-component solvents [18]. The optimal ethanol concentration ranges from 25% to 50% by volume, depending on the specific reaction system and desired selectivity [19].

Advanced process intensification techniques include the use of microreactor systems, which provide enhanced heat and mass transfer, improved mixing, and better process control [15]. These systems enable operation under more precise conditions and can accommodate continuous processing, reducing batch-to-batch variability and improving overall efficiency.

Byproduct Analysis and Purification Methodologies

Comprehensive byproduct analysis is essential for optimizing amylmetacresol synthesis and developing effective purification strategies [20] [21]. The major byproducts identified in amylmetacresol synthesis include positional isomers, over-reduced products, and unreacted starting materials, each requiring specific analytical and purification approaches [9] [2].

Gas chromatographic analysis represents the primary analytical method for byproduct identification and quantification in amylmetacresol synthesis [20] [22]. The analytical method employs capillary columns with macrogol 20000 stationary phase, operating under temperature-programmed conditions from 100°C to 240°C over 17.5 minutes [22]. Flame ionization detection provides quantitative analysis with detection limits suitable for impurity profiling at the 0.1% level.

Major impurities identified through comprehensive analytical studies include positional isomers of amylmetacresol, designated as impurities B, D, G, and K in pharmacopoeia monographs [22]. Impurity G represents diastereoisomeric forms with relative retention times of 0.51 and 0.53 relative to amylmetacresol. These isomers arise from alternative regioselectivity in the alkylation or reduction processes and typically comprise 0.5-2.0% of the crude product [22].

Over-reduction products constitute another significant impurity class, particularly in catalytic hydrogenation processes. These compounds result from continued hydrogenation of the aromatic ring system and are characterized by reduced aromatic character and altered physical properties [14]. The formation of these byproducts can be minimized through careful control of reaction conditions, particularly hydrogen pressure and reaction time.

Purification methodologies for amylmetacresol employ multiple complementary techniques to achieve pharmaceutical-grade purity [21] [23]. Crystallization represents the primary purification method, utilizing the differential solubility of amylmetacresol and its impurities in selected solvent systems. The compound exhibits temperature-dependent solubility in alcoholic solvents, with crystallization typically performed through controlled cooling of saturated solutions [23].

The crystallization process employs mixed solvent systems, commonly ethanol-water mixtures, to optimize selectivity for the desired product. The crystallization conditions are carefully controlled to promote formation of the desired polymorphic form while excluding impurities. Multiple recrystallization cycles may be required to achieve target purity levels exceeding 99.5% [22].

Distillation techniques, including vacuum distillation and steam distillation, provide alternative purification approaches for amylmetacresol [23]. Vacuum distillation operates under reduced pressure to minimize thermal decomposition, with typical conditions involving pressures of 15-20 mmHg and temperatures of 135-140°C [2]. This method effectively separates amylmetacresol from higher and lower boiling impurities.

Advanced purification techniques include supercritical fluid extraction and subcritical water extraction, which offer environmentally benign alternatives to traditional organic solvent-based methods [24]. These techniques exploit the unique solvating properties of supercritical carbon dioxide and subcritical water to achieve selective extraction of amylmetacresol from complex mixtures.

Chromatographic purification methods, including column chromatography and preparative high-performance liquid chromatography, provide high-resolution separation capabilities for complex impurity profiles [24]. These methods are particularly valuable for removing closely related structural analogs and for producing research-grade materials with exceptionally high purity.

Quality control analysis employs multiple analytical techniques to verify purity and identify trace impurities. Thin-layer chromatography provides rapid screening for related substances, while nuclear magnetic resonance spectroscopy offers structural confirmation and purity assessment [22]. Mass spectrometry enables identification of unknown impurities and provides molecular weight confirmation for the target compound.

Reverse-Phase High-Performance Liquid Chromatography Optimization

Reverse-Phase High-Performance Liquid Chromatography has emerged as a cornerstone technique in pharmaceutical analysis for amylmetacresol quantification due to its exceptional sensitivity and specificity [1]. The methodology typically involves a non-polar stationary phase with a polar mobile phase, allowing for effective separation based on hydrophobic interactions [1].

The development of a robust Reverse-Phase High-Performance Liquid Chromatography method for amylmetacresol analysis involves careful selection of chromatographic conditions. Column selection is pivotal as it directly influences separation efficiency and resolution of the analyte. Typically, C18 columns are favored due to their wide applicability and effectiveness in separating non-polar to moderately polar compounds [1]. For instance, a Kromasil C18 column with dimensions 250 mm × 4.6 mm and particle size of 5 μm is commonly used, providing a good balance between resolution and analysis time [1].

The mobile phase composition critically affects retention time and peak shape of amylmetacresol. A common approach utilizes isocratic elution systems for routine analysis. The optimized mobile phase composition consists of mixed phosphate buffer at pH 4.0 combined with acetonitrile in a 50:50 ratio [2]. This composition provides excellent peak symmetry and resolution. Alternative mobile phase systems include acetonitrile and water with 1% trifluoroacetic acid, which can enhance separation efficiency under specific conditions [1].

Flow rate represents an essential parameter in method development. A typical flow rate for Reverse-Phase High-Performance Liquid Chromatography ranges from 0.5 to 1.5 mL/min, with 1.0 mL/min being frequently employed as it balances analysis time with resolution [1]. The detection wavelength is optimized at 220 nm using a photodiode array detector, providing adequate sensitivity for amylmetacresol quantification [2].

Optimization strategies in Reverse-Phase High-Performance Liquid Chromatography method development often involve systematic approaches such as Design of Experiments or Quality by Design principles. These methodologies allow for thorough investigation of how various factors influence chromatographic performance [1]. During optimization, parameters such as pH, ionic strength of the mobile phase, and temperature can be varied to assess their impact on separation efficiency [1].

The established chromatographic conditions result in well-resolved peaks with retention times of approximately 5.3 minutes for amylmetacresol in simultaneous determination methods [2]. System suitability parameters demonstrate excellent performance with theoretical plates exceeding 7500, tailing factors below 1.0, and resolution values greater than 14 for critical peak pairs [2].

Gas Chromatography Applications in Purity Assessment

Gas chromatography serves as the primary analytical technique for purity assessment of amylmetacresol according to European Pharmacopoeia specifications [3]. The method employs a normalization procedure to determine the content of amylmetacresol and quantify related substances with high precision and accuracy [3].

The gas chromatographic system utilizes a fused silica capillary column with dimensions of 30 m × 0.25 mm, packed with macrogol 20000 as the stationary phase with a film thickness of 0.5 μm [3]. Helium serves as the carrier gas at a linear velocity of 33 cm/s, with a split ratio of 1:30 to ensure appropriate sample introduction [3]. The injection port and detector temperatures are maintained at 250°C to ensure complete volatilization and optimal detection [3].

The temperature programming protocol begins at 100°C and increases to 240°C over 17.5 minutes, followed by an isothermal hold at 240°C for an additional 15 minutes [3]. This programming ensures complete elution of amylmetacresol and related impurities while maintaining baseline resolution. Detection is accomplished using flame ionization detection, which provides universal response for organic compounds and excellent sensitivity [3].

Amylmetacresol exhibits a retention time of approximately 16 minutes under these optimized conditions [3]. The method demonstrates excellent specificity for impurity identification, with relative retention times established for known impurities: Impurity A (4-methyl-2-pentylphenol) at 0.99, Impurity G diastereoisomers at 0.51-0.53, Impurity K at 0.95, Impurity B (m-cresol) at 0.78, and Impurity D (p-cresol) at 0.77 [3].

System suitability requirements include minimum resolution of 1.5 between the peaks due to impurities D and B, ensuring adequate separation for accurate quantification [3]. The method establishes specific limits for individual impurities: Impurity A maximum 0.6%, Impurities G and K maximum 0.15% each, unspecified impurities maximum 0.10% each, and total impurities maximum 1.0% [3].

The gas chromatography method provides superior detection capabilities compared to conventional High-Performance Liquid Chromatography approaches, particularly for volatile impurities and degradation products. The use of internal standard solutions containing butylhydroxytoluene ensures accurate quantification by compensating for injection variations and instrument drift [3].

Spectrophotometric Detection: Ultraviolet-Visible Absorption Characteristics

Ultraviolet-visible spectrophotometric detection serves as a fundamental detection method in High-Performance Liquid Chromatography analysis of amylmetacresol, providing both qualitative identification and quantitative determination capabilities. The compound exhibits characteristic absorption properties in the ultraviolet region due to its phenolic structure with conjugated aromatic systems.

Amylmetacresol demonstrates optimal detection at 220 nm wavelength, which corresponds to the maximum absorption of the aromatic ring system [2]. This wavelength provides excellent sensitivity while minimizing interference from common pharmaceutical excipients and mobile phase components. Alternative detection wavelengths include 240 nm and 280 nm, which may be employed depending on the specific analytical requirements and matrix complexity [4].

The photodiode array detection system enables simultaneous monitoring at multiple wavelengths, facilitating peak purity assessment and impurity detection [2]. Spectral data collected across the ultraviolet range provides additional confirmation of peak identity and aids in method specificity evaluation. The absorption spectrum exhibits characteristic features typical of substituted phenolic compounds, with primary absorption bands arising from π-π* electronic transitions.

Detection sensitivity is enhanced through optimization of instrumental parameters including slit width, response time, and data acquisition rate. The linear response range extends from the limit of quantification to concentrations well above typical pharmaceutical specifications, ensuring adequate dynamic range for routine analysis [2].

Spectrophotometric detection demonstrates excellent compatibility with both isocratic and gradient elution systems. The baseline stability remains consistent throughout analytical runs, facilitating accurate integration and quantification. Drift compensation mechanisms ensure long-term precision and reliability of quantitative measurements.

Method Validation Parameters: Linearity, Limit of Detection, Limit of Quantification, and Robustness

Comprehensive method validation ensures that analytical procedures meet stringent regulatory requirements and provide reliable data for pharmaceutical quality control. The validation encompasses critical parameters including linearity, detection limits, quantification limits, and robustness assessment according to International Council for Harmonisation guidelines [1].

Linearity assessment demonstrates the direct proportional relationship between analyte concentration and detector response within the specified range. For amylmetacresol analysis, linearity is established across concentration ranges from 0.3 to 0.9 μg/mL for amylmetacresol and 2.5 to 7.5 μg/mL for simultaneous determination with dextromethorphan [2]. Correlation coefficients consistently exceed 0.999, indicating excellent linear response [1] [2]. The linear regression analysis yields equations with appropriate slope values and minimal y-intercepts, confirming method accuracy across the analytical range.

Limit of detection values are determined using signal-to-noise ratio criteria, typically established at 3:1. For High-Performance Liquid Chromatography methods, the limit of detection for amylmetacresol is 0.86 μg/mL, while for dextromethorphan it is 0.29 μg/mL [2]. These values demonstrate adequate sensitivity for pharmaceutical applications and regulatory compliance.

Limit of quantification represents the lowest concentration at which accurate and precise quantification can be achieved, typically corresponding to a signal-to-noise ratio of 10:1. The established limit of quantification values are 0.15 μg/mL for amylmetacresol and 0.05 μg/mL for dextromethorphan [2]. These limits ensure reliable quantification at levels well below typical pharmaceutical specifications.

Precision evaluation encompasses both intra-day and inter-day variability assessments. Method precision demonstrates relative standard deviation values consistently below 2% for both compounds [1] [2]. System precision evaluations yield relative standard deviation values of 0.55% for amylmetacresol and 0.63% for dextromethorphan, indicating excellent reproducibility [2].

Accuracy assessment through recovery studies demonstrates percentage recovery values between 98% and 102% across the analytical range [1]. Specific recovery data shows 99.80-101.36% for amylmetacresol and 99.29-100.46% for dextromethorphan, confirming method accuracy [2].

Robustness testing evaluates method performance under deliberately varied conditions including flow rate modifications (±0.2 mL/min), wavelength variations (±2 nm), and column temperature fluctuations [2]. The method demonstrates stable performance with system suitability parameters remaining within acceptable limits under all tested conditions. Plate count variations remain within 15% of nominal values, and tailing factors stay below 2.0 under all robustness conditions [2].

Specificity assessment confirms the absence of interference from pharmaceutical excipients, degradation products, and related impurities. Forced degradation studies under stress conditions including heat, light, and oxidation demonstrate the method's ability to separate amylmetacresol from potential degradation products [1]. Peak purity evaluation using photodiode array detection confirms the homogeneity of analyte peaks throughout the analytical range.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

178.135765193 g/mol

Monoisotopic Mass

178.135765193 g/mol

Boiling Point

258

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

24
24.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

05W904P57F

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (15.22%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H361 (15.22%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H410 (13.04%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Sore throat, minor mouth and throat infections,,.

Pharmacology

The mixture of amylmetacresol throat lozenge medications markedly reduces the infectivity of certain infectious viruses in the throat and in cough droplets, thus reducing opportunities for person-to-person transmission [L2571]. In addition, it relieves symptoms of sore throat/irritation of the throat [A32773], [A32774]. Amylmetacresol is thought to inhibit the inflammatory and pain mediators that are involved in the inflammation of the mouth and throat mucous membranes, as well as the sore throat [L2573].

Mechanism of Action

The mechanism of virucidal action is not fully elucidated, however it is suggested that denaturation of external protein spikes, a pH-induced rearrangement of the tertiary structure of attachment proteins, or a selective effect on viral lipid membranes/protein–lipid interaction is responsible for this action. Amylmetacresol is an antibacterial and antiviral agent, and blocks voltage-gated Na channels in a local anesthetic-like manner.

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

1300-94-3

Absorption Distribution and Excretion

Rapidly absorbed and eliminated.

Wikipedia

Amylmetacresol

Dates

Last modified: 08-15-2023
1: Foadi N, de Oliveira RC, Buchholz V, Stoetzer C, Wegner F, Pilawski I, Haeseler G, Leuwer M, Ahrens J. A combination of topical antiseptics for the treatment of sore throat blocks voltage-gated neuronal sodium channels. Naunyn Schmiedebergs Arch Pharmacol. 2014 Oct;387(10):991-1000. doi: 10.1007/s00210-014-1016-y. Epub 2014 Jul 12. PubMed PMID: 25012093.
2: McNally D, Shephard A, Field E. Randomised, double-blind, placebo-controlled study of a single dose of an amylmetacresol/2,4-dichlorobenzyl alcohol plus lidocaine lozenge or a hexylresorcinol lozenge for the treatment of acute sore throat due to upper respiratory tract infection. J Pharm Pharm Sci. 2012;15(2):281-94. PubMed PMID: 22579007.
3: Thompson A, Reader S, Field E, Shephard A. Open-label taste-testing study to evaluate the acceptability of both strawberry-flavored and orange-flavored amylmetacresol/2,4-dichlorobenzyl alcohol throat lozenges in healthy children. Drugs R D. 2013 Jun;13(2):101-7. doi: 10.1007/s40268-013-0012-x. PubMed PMID: 23588685; PubMed Central PMCID: PMC3689904.
4: Shephard A, Zybeshari S. Virucidal action of sore throat lozenges against respiratory viruses parainfluenza type 3 and cytomegalovirus. Antiviral Res. 2015 Nov;123:158-62. doi: 10.1016/j.antiviral.2015.09.012. Epub 2015 Sep 25. PubMed PMID: 26408353.
5: Thomas MJ. ACP Journal Club. Amylmetacresol and 2, 4-dichlorobenzyl alcohol lozenges were better than placebo lozenges for relief of acute sore throat. Ann Intern Med. 2010 Aug 17;153(4):JC2-6. doi: 10.7326/0003-4819-153-4-201008170-02006. PubMed PMID: 20713785.
6: Buchholz V, Leuwer M, Ahrens J, Foadi N, Krampfl K, Haeseler G. Topical antiseptics for the treatment of sore throat block voltage-gated neuronal sodium channels in a local anaesthetic-like manner. Naunyn Schmiedebergs Arch Pharmacol. 2009 Aug;380(2):161-8. doi: 10.1007/s00210-009-0416-x. Epub 2009 Apr 15. PubMed PMID: 19367399.
7: McNally D, Simpson M, Morris C, Shephard A, Goulder M. Rapid relief of acute sore throat with AMC/DCBA throat lozenges: randomised controlled trial. Int J Clin Pract. 2010 Jan;64(2):194-207. doi: 10.1111/j.1742-1241.2009.02230.x. Epub 2009 Oct 22. PubMed PMID: 19849767.
8: Wade AG, Morris C, Shephard A, Crawford GM, Goulder MA. A multicentre, randomised, double-blind, single-dose study assessing the efficacy of AMC/DCBA Warm lozenge or AMC/DCBA Cool lozenge in the relief of acute sore throat. BMC Fam Pract. 2011 Feb 18;12:6. doi: 10.1186/1471-2296-12-6. PubMed PMID: 21332976; PubMed Central PMCID: PMC3050701.
9: Tan TW, Chen BC, Tan HL, Chang CM. Effectiveness of amylmetacresol and 2,4-dichlorobenzyl alcohol throat lozenges in patients with acute sore throat due to upper respiratory tract infection: a systematic review protocol. JBI Database System Rev Implement Rep. 2017 Apr;15(4):862-872. doi: 10.11124/JBISRIR-2016-003034. Review. PubMed PMID: 28398972.
10: Oxford JS, Leuwer M. Acute sore throat revisited: clinical and experimental evidence for the efficacy of over-the-counter AMC/DCBA throat lozenges. Int J Clin Pract. 2011 May;65(5):524-30. doi: 10.1111/j.1742-1241.2011.02644.x. Review. PubMed PMID: 21489076.
11: Morokutti-Kurz M, Graf C, Prieschl-Grassauer E. Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. Int J Gen Med. 2017 Feb 28;10:53-60. doi: 10.2147/IJGM.S120665. eCollection 2017. PubMed PMID: 28280379; PubMed Central PMCID: PMC5339006.
12: Weckmann G, Hauptmann-Voß A, Baumeister SE, Klötzer C, Chenot JF. Efficacy of AMC/DCBA lozenges for sore throat: A systematic review and meta-analysis. Int J Clin Pract. 2017 Oct;71(10). doi: 10.1111/ijcp.13002. Epub 2017 Sep 4. Review. PubMed PMID: 28869700.

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